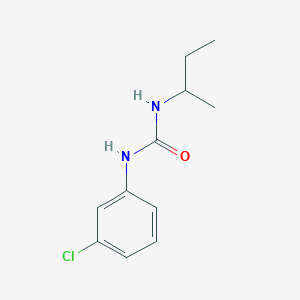![molecular formula C24H19BrClN3O5 B12015118 [4-bromo-2-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate CAS No. 767289-36-1](/img/structure/B12015118.png)
[4-bromo-2-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ce composé, de formule chimique C23H16BrCl2N3O4 , appartient à la classe des hydrazones. Il présente un cycle phényle bromé lié à une fraction 4-méthoxybenzoate. La structure du composé comprend une liaison hydrazone de configuration E, qui joue un rôle crucial dans ses propriétés et sa réactivité .
Méthodes De Préparation
Synthèse:: La voie de synthèse implique trois réactions clés :
Nitration : Le matériau de départ subit une nitration pour introduire un groupe nitro.
Réduction : Le groupe nitro est ensuite converti en amine.
Bromation : Enfin, la bromation intervient pour introduire l’atome de brome .
Production industrielle:: Malheureusement, les méthodes de production industrielle spécifiques de ce composé ne sont pas largement documentées. Il est probable qu’il soit synthétisé par le biais de procédés en plusieurs étapes dans des laboratoires de recherche ou des installations chimiques spécialisées.
Analyse Des Réactions Chimiques
Réactivité::
Groupe méta-directeur : Le groupe nitro sert de groupe méta-directeur, influençant la position des réactions de substitution.
Réactifs et conditions courants : La nitration utilise généralement un mélange d’acide sulfurique et d’acide nitrique.
Produits principaux:: Le produit principal formé après la bromation est le composé titre lui-même, le [4-bromo-2-[(E)-[[2-(3-chloro-4-méthylanilino)-2-oxoacétyl]hydrazinylidène]méthyl]phényl] 4-méthoxybenzoate.
4. Applications dans la recherche scientifique
Chimie::Chimie des hydrazones : Les chercheurs explorent sa réactivité, sa stabilité et ses applications en synthèse organique.
Conception de médicaments : La structure unique du composé peut inspirer de nouveaux candidats médicaments.
Propriétés antimicrobiennes : Étudier son potentiel en tant qu’agent antimicrobien.
Bioconjugaison : Utilisé pour le marquage et le ciblage des biomolécules.
Synthèse des colorants : Sa structure aromatique le rend pertinent en chimie des colorants.
Applications De Recherche Scientifique
Chemistry::
Hydrazone Chemistry: Researchers explore its reactivity, stability, and applications in organic synthesis.
Drug Design: The compound’s unique structure may inspire new drug candidates.
Antimicrobial Properties: Investigate its potential as an antimicrobial agent.
Bioconjugation: Used for labeling and targeting biomolecules.
Dye Synthesis: Its aromatic structure makes it relevant in dye chemistry.
Mécanisme D'action
Le mécanisme d’action du composé reste un domaine de recherche actif. Il interagit probablement avec des cibles moléculaires ou des voies spécifiques, influençant les processus cellulaires.
Propriétés
Numéro CAS |
767289-36-1 |
|---|---|
Formule moléculaire |
C24H19BrClN3O5 |
Poids moléculaire |
544.8 g/mol |
Nom IUPAC |
[4-bromo-2-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H19BrClN3O5/c1-14-3-7-18(12-20(14)26)28-22(30)23(31)29-27-13-16-11-17(25)6-10-21(16)34-24(32)15-4-8-19(33-2)9-5-15/h3-13H,1-2H3,(H,28,30)(H,29,31)/b27-13+ |
Clé InChI |
UXKANRQHLMNFGD-UVHMKAGCSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12015041.png)
![N'-[(E)-(2-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12015046.png)


![5-(3-bromophenyl)-4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015067.png)
![3-Allyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015071.png)

![N-(3,4-difluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015087.png)
![Ethyl 2-(3-bromobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12015106.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12015115.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12015121.png)
![1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015125.png)
![(3Z)-1-acetyl-5-bromo-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12015129.png)
